molecular formula C15H16N2O2 B5850225 (2,5-dimethylphenyl)(3-nitrobenzyl)amine

(2,5-dimethylphenyl)(3-nitrobenzyl)amine

Cat. No. B5850225
M. Wt: 256.30 g/mol
InChI Key: IKJXJRYNKDTWHS-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)(3-nitrobenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of amphetamine and has been found to exhibit several interesting properties that make it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)(3-nitrobenzyl)amine involves its ability to inhibit the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylphenyl)(3-nitrobenzyl)amine can improve cognitive function, increase alertness, and enhance memory retention. It has also been found to exhibit neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-dimethylphenyl)(3-nitrobenzyl)amine in lab experiments is its ability to selectively target the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, its potential for abuse and addiction is a significant limitation, which requires careful consideration when using this compound in research studies.

Future Directions

There are several potential future directions for research on (2,5-dimethylphenyl)(3-nitrobenzyl)amine. One area of interest is the development of new drugs based on this compound for the treatment of ADHD and other related disorders. Another potential direction is the investigation of its neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential for abuse and addiction.

Synthesis Methods

The synthesis of (2,5-dimethylphenyl)(3-nitrobenzyl)amine involves the reaction of 2,5-dimethylphenylamine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.

Scientific Research Applications

(2,5-dimethylphenyl)(3-nitrobenzyl)amine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.

properties

IUPAC Name

2,5-dimethyl-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-6-7-12(2)15(8-11)16-10-13-4-3-5-14(9-13)17(18)19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJXJRYNKDTWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5522505

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